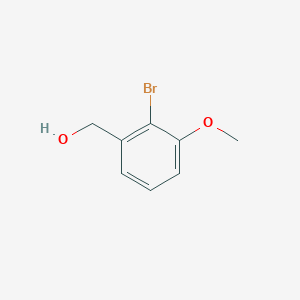

2-Bromo-3-methoxybenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNFEAWRYONGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199436-55-0 | |

| Record name | 2-Bromo-3-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methoxybenzyl alcohol: Properties, Reactivity, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxybenzyl alcohol is a substituted aromatic alcohol that holds significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzyl core, offers a rich chemical handle for a variety of transformations. This guide provides a comprehensive overview of its chemical and physical properties, an in-depth analysis of its reactivity, and detailed protocols for its application in key synthetic reactions, positioning it as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science.

The strategic placement of the bromo and methoxy groups dictates the molecule's electronic and steric properties. The methoxy group, an electron-donating group, and the bromine atom, an electron-withdrawing but ortho-, para-directing group, create a nuanced electronic environment that influences the reactivity of the aromatic ring and the benzylic alcohol moiety.[1][2] This interplay of electronic effects is crucial for understanding its behavior in various chemical reactions.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental for its application in research and development. Below is a summary of the known and predicted properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| CAS Number | 199436-55-0 | [3] |

| Molecular Formula | C₈H₉BrO₂ | [3] |

| Molecular Weight | 217.06 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | General knowledge of benzyl alcohols |

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring are expected to appear as multiplets in the range of δ 6.8-7.5 ppm. The specific coupling patterns will be influenced by the positions of the bromo and methoxy groups.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated around δ 4.5-4.7 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically appearing between δ 1.5-3.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be significantly deshielded, while the carbon attached to the bromine will also show a characteristic shift.

-

Benzylic Carbon (-CH₂OH): A signal is predicted in the range of δ 60-65 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is anticipated.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Peaks will be observed around 3000-3100 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions are expected in the 2850-3000 cm⁻¹ range.

-

C-O Stretch: A strong band will likely appear in the 1000-1250 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹, is expected.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 216 and an M+2 peak at m/z 218 of approximately equal intensity, which is characteristic of the presence of a single bromine atom.

-

Fragmentation: Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule.[9] Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, is also a typical fragmentation pathway for alcohols.[9]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around three key features: the benzylic alcohol, the aryl bromide, and the substituted aromatic ring.

Oxidation of the Benzylic Alcohol

The primary alcohol group can be readily oxidized to the corresponding aldehyde, 2-bromo-3-methoxybenzaldehyde, a valuable intermediate in its own right. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to tolerate the other functional groups on the ring.

Causality in Experimental Choice: Mild oxidizing agents are preferred to ensure the selective conversion to the aldehyde. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane are excellent choices for this transformation as they operate under neutral or mildly acidic conditions, minimizing side reactions. A copper/TEMPO catalyst system with air as the oxidant offers a greener alternative.[10]

Experimental Protocol: Oxidation to 2-Bromo-3-methoxybenzaldehyde

Diagram: Oxidation Workflow

Caption: Workflow for the oxidation of this compound.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

To this solution, add Pyridinium Chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-bromo-3-methoxybenzaldehyde.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety of this compound is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position, leading to the synthesis of diverse biaryl methanol derivatives.

Causality in Experimental Choice: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. A catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is commonly employed. An aqueous base such as Na₂CO₃ or K₃PO₄ is typically used to activate the boronic acid for transmetalation.[12]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Diagram: Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

-

Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.0 eq).

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired biaryl methanol product.

Etherification of the Benzylic Alcohol

The hydroxyl group of this compound can be converted into an ether through various etherification methods, such as the Williamson ether synthesis.[13][14] This reaction is useful for introducing a variety of alkyl or aryl groups, further functionalizing the molecule.

Causality in Experimental Choice: The Williamson ether synthesis requires a strong base to deprotonate the alcohol, forming an alkoxide intermediate. Sodium hydride (NaH) is a common choice for this purpose. The subsequent reaction with an alkyl halide provides the ether product.

Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide

Diagram: Etherification Logical Flow

Caption: Logical flow for the Williamson ether synthesis.

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Add methyl iodide (1.2 eq) to the reaction mixture and continue stirring at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired ether.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its distinct reactive sites—the benzylic alcohol and the aryl bromide—allow for a wide array of chemical transformations, including oxidation, cross-coupling, and etherification. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile compound in the synthesis of novel and complex molecular architectures.

References

- This compound - CAS:199436-55-0 - Beijing Golden Eagle Co., Ltd. (chemicalbook.com)

- Electronic Effects of Substituents - University of Calgary. (ucalgary.ca)

- Electrophilic aromatic directing groups - Wikipedia. (en.wikipedia.org)

- Suzuki reaction - Wikipedia. (en.wikipedia.org)

- Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System - The Royal Society of Chemistry. (rsc.org)

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (chem.libretexts.org)

- Suzuki Coupling - Organic Chemistry Portal. (organic-chemistry.org)

- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (organic-chemistry.org)

- Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (organic-chemistry.org)

- 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum - ChemicalBook. (chemicalbook.com)

- 4-Bromo-2-methoxybenzyl alcohol synthesis - BenchChem. (benchchem.com)

- Supporting Information for Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water - The Royal Society of Chemistry. (rsc.org)

- Mass Spectrometry of Alcohols - Chemistry LibreTexts. (chem.libretexts.org)

- 2-Bromo-5-methoxyphenol characterization data - Beilstein Journals. (beilstein-journals.org)

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. tsijournals.com [tsijournals.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 2-Bromobenzyl alcohol(18982-54-2) 1H NMR [m.chemicalbook.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Benzyl Ethers [organic-chemistry.org]

- 14. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

"2-Bromo-3-methoxybenzyl alcohol synthesis methods"

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methoxybenzyl Alcohol

For researchers, scientists, and professionals in drug development, this compound is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its substituted benzene ring offers a versatile scaffold for further functionalization, making the efficient and reliable synthesis of this alcohol a critical aspect of medicinal chemistry and materials science. This guide provides a detailed exploration of the primary methods for synthesizing this compound, delving into the mechanistic underpinnings, experimental protocols, and comparative analysis of each approach.

Introduction to this compound

This compound, with the chemical formula C₈H₉BrO₂, is a substituted aromatic alcohol. The presence of the bromine atom and the methoxy group on the benzene ring at positions 2 and 3 respectively, relative to the hydroxymethyl group, imparts specific reactivity and properties to the molecule. The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Stille couplings, to form new carbon-carbon bonds.[1][2][3][4][5] The methoxy group, a strong electron-donating group, influences the regioselectivity of further electrophilic aromatic substitution reactions. The primary alcohol functionality allows for a wide range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and esterification. These features make this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[6]

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into two main strategies:

-

Reduction of a Carbonyl Precursor: This is the most common and direct approach, starting from either 2-bromo-3-methoxybenzaldehyde or 2-bromo-3-methoxybenzoic acid. The choice of reducing agent is critical and depends on the starting material.

-

Formation of the Carbon-Carbon Bond: This strategy involves building the benzyl alcohol moiety through reactions such as the Grignard reaction, where a suitable Grignard reagent reacts with a source of formaldehyde.

The following sections will provide a detailed analysis of these synthetic routes.

Method 1: Reduction of 2-Bromo-3-methoxybenzaldehyde

The reduction of the aldehyde functional group is a straightforward and high-yielding method for the synthesis of this compound. The choice of reducing agent is key to the success of this transformation, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most commonly employed reagents.[7][8]

Mechanism of Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[9] This is followed by protonation of the resulting alkoxide intermediate.

-

Sodium Borohydride (NaBH₄): A milder reducing agent, NaBH₄ is selective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol.[7][10] The reaction mechanism involves the transfer of a hydride ion from the borohydride complex to the carbonyl carbon.

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will reduce aldehydes, ketones, esters, and carboxylic acids.[8][11][12] Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[8]

Experimental Protocols

Protocol 1.1: Reduction using Sodium Borohydride

This protocol is adapted from standard procedures for the reduction of benzaldehydes.[13]

Materials:

-

2-Bromo-3-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

5% Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-bromo-3-methoxybenzaldehyde (1.0 equiv) in methanol in a round-bottomed flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 equiv) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly add 5% HCl to quench the excess NaBH₄ and neutralize the solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 1.2: Reduction using Lithium Aluminum Hydride

This protocol is based on general procedures for LAH reductions.[8]

Materials:

-

2-Bromo-3-methoxybenzaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Water

-

15% Sodium hydroxide (NaOH) solution

Procedure:

-

To a stirred suspension of LiAlH₄ (0.3 equiv) in anhydrous diethyl ether or THF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromo-3-methoxybenzaldehyde (1.0 equiv) in the same anhydrous solvent dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify as described in Protocol 1.1.

Comparison of Reducing Agents for Aldehyde Reduction

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Reactivity | Milder, reduces aldehydes and ketones.[7][10] | Stronger, reduces a wider range of functional groups.[8][11] |

| Solvent | Protic solvents (e.g., methanol, ethanol).[7] | Anhydrous aprotic solvents (e.g., ether, THF).[8] |

| Workup | Simple acidic workup.[13] | Cautious quenching with water and base required. |

| Safety | Relatively safe to handle. | Highly reactive with water and protic solvents, pyrophoric.[12] |

| Chemoselectivity | High for aldehydes in the presence of esters or carboxylic acids.[10] | Low, will reduce most carbonyl groups.[11] |

Diagram of Aldehyde Reduction

Caption: General pathway for the reduction of 2-bromo-3-methoxybenzaldehyde.

Method 2: Reduction of 2-Bromo-3-methoxybenzoic Acid

If the corresponding carboxylic acid is more readily available, it can be reduced to this compound. This transformation requires a strong reducing agent, as carboxylic acids are less reactive than aldehydes. Lithium aluminum hydride is the reagent of choice for this reduction.[8][11] Sodium borohydride is generally not strong enough to reduce carboxylic acids under normal conditions.[7]

Mechanism of Carboxylic Acid Reduction

The reduction of a carboxylic acid with LiAlH₄ proceeds through the formation of an aluminum alkoxide intermediate. The first step is an acid-base reaction where the acidic proton of the carboxylic acid reacts with the hydride to form hydrogen gas and a lithium carboxylate salt. Subsequent hydride additions to the carbonyl group lead to the formation of a tetrahedral intermediate, which then collapses to form an aldehyde. The aldehyde is then further reduced to the primary alcohol.

Experimental Protocol

Protocol 2.1: Reduction of 2-Bromo-3-methoxybenzoic Acid with LiAlH₄

This protocol is adapted from a procedure for the reduction of a similar substituted benzoic acid.[14]

Materials:

-

2-Bromo-3-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup

Procedure:

-

To a stirred suspension of LiAlH₄ (2.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of 2-bromo-3-methoxybenzoic acid (1.0 equiv) in anhydrous THF.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 21 hours, as per a similar procedure[14]).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously add sodium sulfate decahydrate portion-wise to quench the excess LiAlH₄ and the reaction mixture.

-

Stir the mixture for an extended period (e.g., 24 hours[14]) until a filterable solid is formed.

-

Filter the solid and wash it thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired alcohol.

Diagram of Carboxylic Acid Reduction

Caption: Stepwise reduction of 2-bromo-3-methoxybenzoic acid with LiAlH₄.

Method 3: Grignard Reaction

An alternative approach involves the formation of the C-C bond of the benzyl alcohol. This can be achieved through a Grignard reaction, a powerful tool for C-C bond formation.[15][16][17] In this case, a Grignard reagent would react with a suitable one-carbon electrophile, such as formaldehyde.

Synthetic Design and Challenges

There are two main retrosynthetic disconnections for this approach:

-

Starting from 1,2-dibromo-3-methoxybenzene: Form a Grignard reagent at one of the bromine positions and react it with formaldehyde. The challenge here is the selective formation of the mono-Grignard reagent.

-

Starting from 2-bromo-3-methoxytoluene: This is not a direct route to the benzyl alcohol but could be a precursor to the aldehyde via oxidation, which is then reduced.

A more direct Grignard approach would involve the reaction of 2-bromo-3-methoxyphenylmagnesium bromide with formaldehyde.

Mechanism of Grignard Reaction with Formaldehyde

The Grignard reagent (R-MgX) acts as a strong nucleophile and a strong base.[15][18] The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of formaldehyde. The reaction forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the primary alcohol.

Experimental Protocol

Protocol 3.1: Synthesis via Grignard Reagent and Formaldehyde

This is a general protocol for the synthesis of a primary alcohol using a Grignard reagent and formaldehyde.

Materials:

-

1,2-Dibromo-3-methoxybenzene or 2-bromo-1-iodo-3-methoxybenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Paraformaldehyde or formaldehyde gas

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

Preparation of the Grignard Reagent:

-

In an oven-dried three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equiv) under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of the aryl halide (e.g., 1,2-dibromo-3-methoxybenzene, 1.0 equiv) in anhydrous diethyl ether or THF.

-

Add a small portion of the halide solution to the magnesium. The reaction may need gentle warming to initiate.

-

Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard solution to 0 °C.

-

Slowly add dry paraformaldehyde powder (1.5 equiv) in portions or bubble dry formaldehyde gas through the solution.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding saturated NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Diagram of Grignard Synthesis

Caption: Synthesis of this compound via a Grignard reaction.

Conclusion and Future Perspectives

The synthesis of this compound is most commonly and efficiently achieved through the reduction of its corresponding aldehyde, 2-bromo-3-methoxybenzaldehyde. The choice between sodium borohydride and lithium aluminum hydride for this reduction depends on the presence of other functional groups in the molecule and the desired level of reactivity. For the reduction of the corresponding carboxylic acid, the more powerful lithium aluminum hydride is necessary. The Grignard reaction offers an alternative C-C bond-forming strategy, though it may present challenges in terms of precursor availability and selectivity.

Future research in this area may focus on developing more sustainable and atom-economical synthetic routes. This could involve catalytic hydrogenation for the reduction step or exploring novel cross-coupling reactions for the direct introduction of the hydroxymethyl group. As the demand for complex and highly functionalized molecules in drug discovery and materials science continues to grow, the development of robust and efficient synthetic methods for key building blocks like this compound will remain a critical area of investigation.

References

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. (n.d.). Retrieved from [Link]

- The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. (1995).

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]

-

Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Retrieved from [Link]

- Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211.

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

- Bunnett, J. F., & Rauhut, M. M. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses, 38, 11.

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

- Wang, Y., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 197, 34-40.

-

Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]

-

Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol. (n.d.). Studylib. Retrieved from [Link]

-

Reductions with metal alkoxyaluminium hydrides. (n.d.). In Wikipedia. Retrieved from [Link]

- Johnson, M. R., & Rickborn, B. (1970). Sodium Borohydride Reduction of Conjugated Aldehydes and Ketones. The Journal of Organic Chemistry, 35(4), 1041-1045.

- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.

-

Directed Ortho Metalation. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

2-Bromo-3-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (2023). ResearchGate. Retrieved from [Link]

-

Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

- Bromination of 2,5-dimethoxybenzaldehyde. (1981). Journal of the Chinese Chemical Society, 28(2), 97-99.

- Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 98(3), 129-144.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

-

Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). Google Patents.

-

reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

-

alkyl and alkylene bromides. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Alcohols from Carbonyl Compounds: Reduction. (2024). Chemistry LibreTexts. Retrieved from [Link]

- WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide. (n.d.). Google Patents.

-

Ketone and Aldehyde Reduction to Alcohols. (2021). YouTube. Retrieved from [Link]

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2014). SciELO. Retrieved from [Link]

-

2C-B. (n.d.). In Wikipedia. Retrieved from [Link]

-

3-Methoxybenzyl Bromide: Comprehensive Overview and Applications. (2025). ChemAnalyst. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. studylib.net [studylib.net]

- 18. Grignard Reagents [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of 2-Bromo-3-methoxybenzyl alcohol

This guide provides an in-depth technical analysis of the spectral data for 2-Bromo-3-methoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and fine chemical products. The structural elucidation of this molecule is paramount for quality control and reaction monitoring. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive reference.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a bromine atom, a methoxy group, and a hydroxymethyl group dictates the electronic environment of each nucleus and the vibrational modes of the chemical bonds, which are interrogated by NMR, MS, and IR spectroscopy, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | d | 1H | H-6 | The bromine atom at position 2 will deshield the adjacent proton at position 6. |

| ~7.10 | t | 1H | H-5 | This proton is coupled to both H-4 and H-6, resulting in a triplet. |

| ~6.90 | d | 1H | H-4 | The methoxy group at position 3 will shield the adjacent proton at position 4. |

| ~4.70 | s | 2H | -CH₂OH | The methylene protons are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons. |

| ~3.90 | s | 3H | -OCH₃ | The protons of the methoxy group are in a shielded environment and will appear as a sharp singlet. |

| Variable | br s | 1H | -OH | The chemical shift of the hydroxyl proton is concentration and solvent dependent and will likely appear as a broad singlet. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.[2] Due to the lack of symmetry in this compound, eight distinct signals are expected.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 | C-3 | The carbon atom attached to the electron-donating methoxy group will be significantly deshielded. |

| ~140 | C-1 | The carbon bearing the hydroxymethyl group will be downfield due to the attachment of the substituent. |

| ~129 | C-6 | The carbon atom adjacent to the bromine will be deshielded. |

| ~128 | C-5 | Aromatic carbon. |

| ~115 | C-4 | The carbon atom ortho to the electron-donating methoxy group will be shielded. |

| ~112 | C-2 | The carbon atom directly bonded to the electronegative bromine atom will be deshielded. |

| ~64 | -CH₂OH | The benzylic carbon is deshielded by the attached oxygen atom. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.[3] The IR spectrum of this compound will be characterized by the vibrational modes of its alcohol, ether, and substituted aromatic functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3550-3200 | Strong, Broad | O-H stretch | Alcohol |

| 3100-3000 | Medium | Aromatic C-H stretch | Aromatic Ring |

| 2950-2850 | Medium | Aliphatic C-H stretch | -CH₂- and -CH₃ |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1260-1000 | Strong | C-O stretch | Alcohol and Ether |

| ~700 | Strong | C-Br stretch | Aryl Halide |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.[4] The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 216/218 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |

| 199/201 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 185/187 | [M-OCH₃]⁺ | Loss of the methoxy radical. |

| 107 | [C₇H₇O]⁺ | Loss of a bromine radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition :

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

-

-

Data Processing : Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation : If the sample is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the sample directly on the ATR crystal.

-

Background Spectrum : Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum.

-

Data Analysis : The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Data Integration and Structural Elucidation Workflow

The confirmation of the structure of this compound is a multi-step process that involves the integration of data from all three spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

-

Principles of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2021, April 6). Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy - UCI Aerosol Photochemistry Group. (2014, June 17). Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

This compound (C8H9BrO2). (n.d.). PubChemLite. Retrieved from [Link]

-

Experiment #2 NUCLEAR MAGNETIC RESONANCE. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Retrieved from [Link]

-

29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2025, February 13). YouTube. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0003119). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Characterization of (S)-2-(4-chlorophenyl)-1-(4-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one (CAS Number: 199436-55-0)

Foreword: A Molecule of Therapeutic Potential

The compound (S)-2-(4-chlorophenyl)-1-(4-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one, identified by CAS number 199436-55-0, represents a compelling scaffold in modern medicinal chemistry. Its architecture, combining a 1,2,4-triazole moiety with a piperazine linker and a chlorophenyl group, suggests a high potential for biological activity. The 1,2,4-triazole ring is a well-established pharmacophore found in numerous clinically approved drugs, including antifungal agents like fluconazole and anticancer agents like letrozole.[1][2] Similarly, the piperazine ring is a common structural motif in centrally active agents. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of this compound, designed for researchers and professionals in drug development.

Part 1: Synthesis and Mechanistic Considerations

A plausible synthetic route for (S)-2-(4-chlorophenyl)-1-(4-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one can be conceptualized through a convergent synthesis strategy. This approach maximizes efficiency by preparing key intermediates separately before their final coupling. The proposed synthesis involves two main branches: the formation of the 1,2,4-triazole intermediate and the preparation of the piperazine-chlorophenyl ethanone fragment.

Synthesis of the 1,2,4-Triazole Intermediate

The synthesis of the 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a key precursor, can be achieved through the cyclization of a thiosemicarbazide derivative.

Experimental Protocol:

-

Step 1: Synthesis of 1-acetyl-4-phenylthiosemicarbazide.

-

To a solution of phenyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol, add acetyl hydrazide (1.0 eq).

-

Reflux the mixture for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

-

-

Step 2: Cyclization to 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol.

-

Suspend the 1-acetyl-4-phenylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (8%, w/v).

-

Reflux the mixture for 6-8 hours. The progress of the cyclization can be monitored by TLC.

-

After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the purified triazole thiol.

-

Synthesis of the Piperazine-Chlorophenyl Ethanone Intermediate

The second key intermediate, 1-(4-((1-chloroacetyl)methyl)piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one, can be prepared from commercially available 1-(4-chlorophenyl)piperazine.

Experimental Protocol:

-

Step 1: Acylation of 1-(4-chlorophenyl)piperazine.

-

Dissolve 1-(4-chlorophenyl)piperazine (1.0 eq) in a suitable aprotic solvent like dioxane.[1]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chloroacetylated piperazine derivative.

-

Final Coupling Reaction

The final step involves the S-alkylation of the triazole thiol with the chloroacetylated piperazine derivative.[1]

Experimental Protocol:

-

Step 1: S-Alkylation.

-

To a solution of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol, add the chloroacetylated piperazine derivative (1.0 eq).[1]

-

Heat the reaction mixture under reflux for 30-60 minutes.[1] Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain the final compound, (S)-2-(4-chlorophenyl)-1-(4-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one.

-

Visualizing the Synthetic Workflow

Caption: Proposed convergent synthesis of CAS 199436-55-0.

Part 2: Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl and phenyl rings, distinct signals for the piperazine methylene protons, a singlet for the triazole methyl group, and a singlet for the methylene bridge connecting the triazole and piperazine rings.[1][3] |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the ethanone, aromatic carbons, piperazine carbons, and the triazole ring carbons.[1][3] |

| FT-IR | Characteristic absorption bands for the C=O stretch of the ketone, C-N stretching vibrations of the triazole and piperazine rings, and C-Cl stretching of the chlorophenyl group.[1][3] |

| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for molecules of this type.

Part 3: Potential Biological Activity and Mechanism of Action

Given the structural motifs present in CAS 199436-55-0, it is plausible to hypothesize its potential as an anticancer or antimicrobial agent.[4][5]

Anticancer Potential

Many 1,2,4-triazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of enzymes like aromatase or kinases involved in cell proliferation signaling pathways.[4] A hypothetical mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Visualizing a Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/Akt pathway by CAS 199436-55-0.

Antimicrobial Potential

The 1,2,4-triazole core is fundamental to the activity of many antifungal drugs that inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The compound could be evaluated for its minimum inhibitory concentration (MIC) against a panel of pathogenic fungi and bacteria.

In Vitro Biological Evaluation Protocol

MTT Assay for Cytotoxicity:

-

Seed cancer cell lines (e.g., MCF-7, Hela, A549) in 96-well plates and allow them to adhere overnight.[4]

-

Treat the cells with serial dilutions of the test compound and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Conclusion

The compound represented by CAS number 199436-55-0 is a promising candidate for further investigation in drug discovery programs. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high likelihood of potent biological activity. The protocols and theoretical framework presented in this guide offer a solid foundation for researchers to undertake the synthesis, characterization, and biological evaluation of this and structurally related molecules.

References

- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. [Link: https://www.researchgate.net/publication/319022031_Synthesis_and_evaluation_of_124-triazole_derivatives_as_antimicrobial_antifungal_and_anthelmintic_agents]

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link: https://www.hindawi.com/journals/jchem/2022/3487820/]

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9652809/]

- Novel 1,2,4‐triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. [Link: https://www.semanticscholar.org/paper/Novel-1%2C2%2C4%E2%80%90triazole-derivatives%3A-Design%2C-and-El-Daly-El-Sayed/5932822a9446a782782b13c77d24268e0018a160]

- Synthesis of 1,2,4-triazole derivatives. [Link: https://www.researchgate.

- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link: https://www.mdpi.com/1422-8599/2020/4/M1141]

- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link: https://www.researchgate.net/publication/287515437_Synthesis_Characterization_and_Antimicrobial_Activity_Studies_of_1-_and_2-4-4-Chloro_phenylphenyl_methyl-_1-piperazinylsulphonyl_naphthalenes]

- (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link: https://www.researchgate.net/publication/366367749_Synthesis_of_Some_New_4-methylpiperazin-1-yl-methyl-4H-124-triazole-3-thiol_Derivatives_of_Expected_Anticancer_and_Antimicrobial_Activity]

- 2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone. [Link: https://www.smolecule.com/2-5-4-chlorophenyl-4-methyl-1-2-4-triazol-3-yl-sulfanyl-1-5-chlorothiophen-2-yl-ethanone.html]

- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link: https://www.mdpi.com/1422-8599/2020/4/M1141/pdf]

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9861053/]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone [smolecule.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methoxybenzyl Alcohol: Strategic Selection of Starting Materials and Optimized Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways to obtain 2-Bromo-3-methoxybenzyl alcohol, a key building block in the development of novel pharmaceutical agents and complex organic molecules. We will delve into the critical decision-making process for selecting the optimal starting material by evaluating two primary synthetic strategies: the direct bromination of 3-methoxybenzyl alcohol and the reduction of 2-bromo-3-methoxybenzoic acid. This guide will present a detailed, field-proven protocol for the most efficient and reliable route, including mechanistic insights, quantitative data, and step-by-step methodologies to ensure reproducible and high-yield synthesis.

Introduction: The Significance of this compound

Substituted benzyl alcohols are pivotal intermediates in organic synthesis, serving as precursors to a wide array of more complex structures. The specific substitution pattern of this compound, featuring a bromine atom and a methoxy group on the aromatic ring, offers a versatile platform for further functionalization. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the methoxy group influences the electronic properties of the ring and can be a site for demethylation to reveal a phenol. The benzylic alcohol itself is readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. These attributes make this compound a valuable intermediate in the synthesis of biologically active compounds.

Strategic Selection of the Starting Material: A Comparative Analysis

The successful synthesis of this compound hinges on the judicious selection of a commercially available and cost-effective starting material. Two principal retrosynthetic disconnections lead to viable and logical starting points: 3-methoxybenzyl alcohol and 2-bromo-3-methoxybenzoic acid.

Route A: Electrophilic Bromination of 3-Methoxybenzyl Alcohol

A direct approach involves the electrophilic aromatic substitution (bromination) of the readily available 3-methoxybenzyl alcohol.[1][2]

Causality of Experimental Choices:

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the hydroxymethyl group (-CH₂OH) is a weakly deactivating, meta-directing group. The directing effects of these two substituents are crucial in determining the regioselectivity of the bromination reaction. The powerful ortho, para-directing ability of the methoxy group would suggest that the incoming electrophile (Br⁺) will preferentially add to the positions ortho (2- and 4-) and para (6-) to it. The 2-position is also meta to the hydroxymethyl group. Therefore, achieving high selectivity for the desired 2-bromo isomer over the 4- and 6-bromo isomers can be challenging and often results in a mixture of products, complicating purification and reducing the overall yield.

Route B: Reduction of 2-Bromo-3-methoxybenzoic Acid

An alternative and often more controlled strategy is to start with a precursor where the desired substitution pattern is already established, such as 2-bromo-3-methoxybenzoic acid, and then perform a functional group transformation.

Causality of Experimental Choices:

This approach circumvents the regioselectivity issues associated with the direct bromination of 3-methoxybenzyl alcohol. The synthesis of 2-bromo-3-methoxybenzoic acid can be achieved with high regioselectivity from commercially available precursors.[3] The subsequent reduction of the carboxylic acid to a primary alcohol is a well-established and high-yielding transformation, typically accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes.[4] This two-step sequence, while longer, often provides a purer product and a more reliable overall yield.

While the direct bromination of 3-methoxybenzyl alcohol appears more concise, the challenges in controlling regioselectivity make the reduction of 2-bromo-3-methoxybenzoic acid the superior and more trustworthy method for obtaining high-purity this compound. This guide will therefore focus on the detailed protocol for this preferred synthetic route.

Recommended Synthetic Pathway: From 2-Bromo-3-methoxybenzoic Acid to this compound

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound starting from 2-bromo-3-methoxybenzoic acid.

Visualizing the Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Bromo-3-methoxybenzoic Acid

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Bromo-3-methoxybenzoic acid | ≥98% | Commercially Available |

| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Commercially Available |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Ethyl acetate | ACS grade | Commercially Available |

| Hexanes | ACS grade | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a reflux condenser is assembled. The entire apparatus is maintained under a positive pressure of dry nitrogen.

-

Dissolution of Starting Material: To the flask, add 2-bromo-3-methoxybenzoic acid (5.0 g, 21.6 mmol) and anhydrous THF (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add lithium aluminum hydride (1.0 M solution in THF, 26.0 mL, 26.0 mmol, 1.2 equivalents) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

-

Quenching the Reaction: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water (1 mL), followed by 15% aqueous sodium hydroxide (1 mL), and then water (3 mL) again (Fieser workup). A granular precipitate should form.

-

Filtration and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF (3 x 20 mL). Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Dissolve the crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a white solid or a colorless oil. The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness: A Self-Validating System

The described protocol is designed to be a self-validating system. The progress of the reaction is monitored by TLC, allowing for real-time assessment of the conversion of the starting material to the product. The Fieser workup for quenching the LiAlH₄ is a well-established and safe procedure that facilitates the removal of aluminum salts. Finally, the purification by column chromatography ensures the isolation of the target compound in high purity, which can be verified by standard analytical techniques.

Conclusion

The synthesis of this compound is most reliably achieved through the reduction of 2-bromo-3-methoxybenzoic acid. This approach offers significant advantages in terms of regioselectivity and product purity over the direct bromination of 3-methoxybenzyl alcohol. The detailed protocol provided in this guide offers a robust and reproducible method for obtaining this valuable synthetic intermediate, empowering researchers and drug development professionals in their pursuit of novel molecular entities.

References

- Huang, Q., et al. (2007). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Indian Academy of Sciences.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol.

- Google Patents. (CN113024360A). Synthesis method of m-methoxy benzyl alcohol.

- Supporting Information.

- PubChem. 3-Methoxybenzyl alcohol.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- Sciencemadness.org. (2016).

- Google Patents. (CN112250562A). Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Sigma-Aldrich. 3-Methoxybenzyl alcohol.

- Journal of Chemical Education. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.

- BenchChem. (2025).

- BenchChem. Synthesis routes of 4-Bromo-2-methoxybenzyl alcohol.

- Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid.

- Biosynth. 3-Methoxybenzyl alcohol.

- ResearchGate. (2025). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.

- Google Patents. (CN101570473B). Method for synthesizing 3-methoxybenzaldehyde.

- Chem-Impex. 3-Methoxybenzyl bromide.

- Journal of the Chemical Society C. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.

- TCI AMERICA. 3-Bromo-2-methoxybenzoic Acid.

- University of California, Irvine. The Grignard Reaction.

- BenchChem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

Sources

"2-Bromo-3-methoxybenzyl alcohol reactivity profile"

Executive Summary

This compound is a versatile substituted aromatic alcohol that serves as a crucial building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the primary alcohol, the aryl bromide, and the electron-rich aromatic ring. The interplay between the electron-donating methoxy group and the electron-withdrawing, sterically influential bromo group dictates a unique reactivity profile. This guide provides an in-depth analysis of its core reactions, offering mechanistic insights and actionable protocols to empower researchers in leveraging this molecule for the synthesis of complex targets in pharmaceuticals, agrochemicals, and materials science.[1]

Physicochemical Properties & Safety

A foundational understanding of a reagent's properties and safety requirements is paramount for its effective and safe implementation in any synthetic workflow.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₂ | [2] |

| Molecular Weight | 217.06 g/mol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 72 - 77 °C | [4] |

| Boiling Point | 259 °C | [4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, DMF). Sparingly soluble in water. | [5] |

Safety & Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[4]

Core Reactivity Profile

The synthetic utility of this compound is derived from its capacity to undergo a diverse range of chemical transformations at its distinct reactive sites.

Diagram: Key Reactive Sites

Caption: Major reactive centers of this compound.

Reactions at the Hydroxyl Group (-CH₂OH)

The primary alcohol moiety is a versatile handle for a variety of functional group interconversions.

2.1.1 Oxidation to Aldehyde and Carboxylic Acid

The selective oxidation of the benzylic alcohol to the corresponding aldehyde is a cornerstone transformation. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this purpose, minimizing over-oxidation. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions, will typically lead to the formation of 2-bromo-3-methoxybenzoic acid.[8][9]

A milder and increasingly popular alternative involves using reagents generated in situ, such as hypobromous acid from Oxone and a bromide salt.[10] This method often provides high selectivity for the aldehyde under ambient conditions.[10]

2.1.2 Etherification

The formation of benzyl ethers is readily achieved under standard Williamson ether synthesis conditions (a strong base like sodium hydride followed by an alkyl halide). More advanced, milder methods are also applicable. For instance, zeolite catalysts can facilitate the reaction between a benzyl alcohol and another alcohol.[11] Recent developments include alkoxyhydrosilane-mediated cross-etherifications, which proceed via a carbocation intermediate and offer good yields for unsymmetrical ethers.[12][13]

2.1.3 Esterification

Ester formation is a fundamental reaction for this substrate. The classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a reliable method.[14][15] For base-sensitive substrates, milder conditions using coupling agents (e.g., DCC/DMAP) are preferred. N-bromosuccinimide (NBS) has also been reported as an effective catalyst for the esterification of carboxylic acids with alcohols under neutral conditions.[16]

Palladium-Catalyzed Cross-Coupling at the Aryl Bromide (C-Br)

The aryl bromide is arguably the most powerful functional group on the molecule for constructing carbon-carbon and carbon-heteroatom bonds, which is critical in drug discovery.[1][17]

2.2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[18] It involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a base.[19][20] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners.[21] The reaction is tolerant of many functional groups, including the unprotected alcohol on the substrate.[18][22]

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

2.2.2 Other Cross-Coupling Reactions

Beyond the Suzuki coupling, the aryl bromide can participate in a host of other valuable transformations:

-

Sonogashira Coupling: For the synthesis of aryl alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.

-

Heck Coupling: For C-C bond formation with alkenes.

-

Stille Coupling: Using organotin reagents.

The principles for these reactions are similar, relying on a palladium (or sometimes copper) catalyst to couple the aryl bromide with a suitable nucleophilic partner.

Reactions on the Aromatic Ring

The directing effects of the substituents on the ring (-Br at C2, -OCH₃ at C3) influence the regioselectivity of electrophilic aromatic substitution (EAS). The methoxy group is a strong activating, ortho-para director, while the bromine is a deactivating, ortho-para director. The combined effect suggests that further substitution is likely to be challenging and may lead to mixtures of products. The most probable sites for electrophilic attack would be C4 and C6, influenced by both steric and electronic factors.

Applications in Synthesis

This compound is not merely a chemical curiosity; it is a key intermediate in the synthesis of high-value molecules. Its derivatives are found in various biologically active compounds. For instance, the core structure is related to intermediates used in the synthesis of pharmaceuticals and agrochemicals.[1][5] The ability to sequentially or orthogonally react at the alcohol and the bromide positions allows for the efficient construction of complex molecular architectures.

Experimental Protocols

The following protocols are illustrative examples designed to be self-validating and reproducible.

Protocol 1: Oxidation to 2-Bromo-3-methoxybenzaldehyde using Oxone/NaBr

This procedure is adapted from methodologies employing Oxone for the mild oxidation of benzylic alcohols.[10]

Workflow Diagram:

Sources

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C8H9BrO2) [pubchemlite.lcsb.uni.lu]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. file1.lookchem.com [file1.lookchem.com]

- 9. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

- 10. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. US6362378B1 - Method for etherifying a benzyl alcohol, resulting products and applications - Google Patents [patents.google.com]

- 12. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Yoneda Labs [yonedalabs.com]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-methoxybenzyl Alcohol

Section 1: Chemical Identity and Hazard Profile

2-Bromo-3-methoxybenzyl alcohol (CAS No. 113776-74-8) is a substituted benzyl alcohol. Its reactivity and toxicological profile are dictated by the interplay of the benzyl alcohol core, the bromine substituent, and the methoxy group.

Structural Analogue Hazard Assessment: